2,5-Diethoxy-3-methoxyaniline
Description
2,5-Diethoxy-3-methoxyaniline is an aromatic amine derivative characterized by ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 2, 3, and 5 positions of the aniline ring.
Properties
CAS No. |
152532-80-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.261 |
IUPAC Name |
2,5-diethoxy-3-methoxyaniline |
InChI |
InChI=1S/C11H17NO3/c1-4-14-8-6-9(12)11(15-5-2)10(7-8)13-3/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
YGUSCTYHOKVXBV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C(=C1)N)OCC)OC |
Synonyms |
Benzenamine, 2,5-diethoxy-3-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: The target compound’s ethoxy/methoxy groups likely induce steric hindrance and electron-donating effects, contrasting with the dimethylamino group in , which enhances solubility and basicity.
- Spectral Trends : The methoxy signal in (δ 3.79) aligns with typical methoxy shifts (δ 3.2–3.8), whereas ethoxy groups in the target compound would exhibit upfield shifts for -CH₂CH₃ (δ ~1.2–1.4) and downfield for -OCH₂ (δ ~3.7–4.2).
Research Findings and Implications
Electronic Effects of Substituents
- Alkoxy Groups : Ethoxy and methoxy substituents in the target compound enhance ring electron density, favoring reactions with electrophiles. This contrasts with fluorinated analogs (e.g., 2,3-difluorophenyl in ), where electron-withdrawing groups deactivate the ring.
- Steric Considerations : The 2,5-diethoxy groups may hinder ortho-substitution, directing reactions to the para position.
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